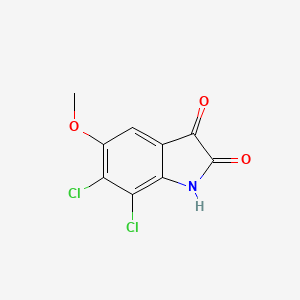
6,7-Dichloro-5-methoxy-1h-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methoxy group at position 5, and a dione structure at positions 2 and 3 of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and chlorinating agents.
Chlorination: The indole ring is chlorinated at positions 6 and 7 using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Oxidation: The resulting dichloroindole is then oxidized to form the dione structure at positions 2 and 3. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
6,7-Dichloro-1H-indole-2,3-dione: Lacks the methoxy group at position 5.
7-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
Uniqueness
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is unique due to the combination of chlorine atoms and a methoxy group on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6312-99-8 |
|---|---|
Formule moléculaire |
C9H5Cl2NO3 |
Poids moléculaire |
246.04 g/mol |
Nom IUPAC |
6,7-dichloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c1-15-4-2-3-7(6(11)5(4)10)12-9(14)8(3)13/h2H,1H3,(H,12,13,14) |
Clé InChI |
URRRAZCPEYATRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=O)C(=O)N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
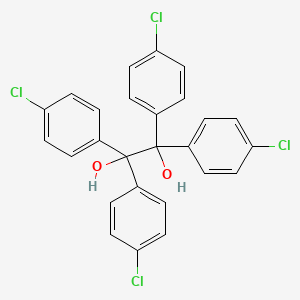
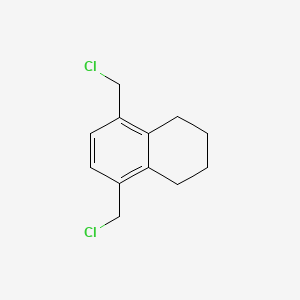
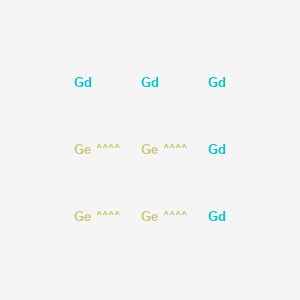
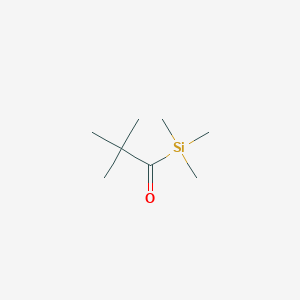
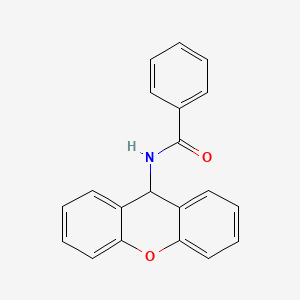


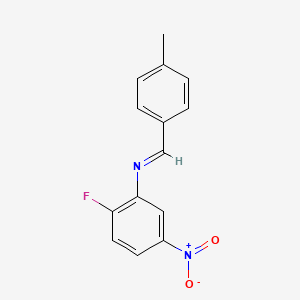
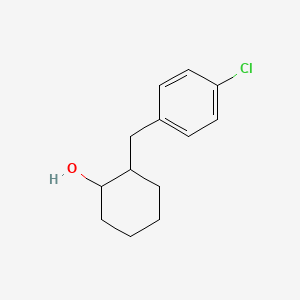
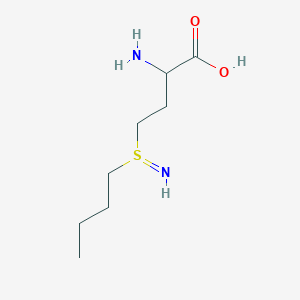
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)

